molecular formula C16H20N2O4S2 B051011 N,N'-Ditosylethylenediamine CAS No. 4403-78-5

N,N'-Ditosylethylenediamine

Cat. No. B051011
M. Wt: 368.5 g/mol
InChI Key: HOFGETLODCEHBQ-UHFFFAOYSA-N
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Patent
US05554749

Procedure details

A mixture of ethylenediamine (18.0 g, 0.30 mol) and sodium carbonate (64.0 g, 0.60 mol) in 750 mL of deionized water was heated to 75 C. To the mixture was added p-toluenesulfonyl chloride (125.0 g, 0.66 mol) in 5 g portions over 45 min. Then the reaction was stirred at 75 C. for 15 hours. After the mixture was cooled to 25 C., the white precipitate was filtered, washed with water and dried in a vacuum desiccator at 1 mm to yield 1,4-bis(p-toluenesulfonyl)-1,4-diazabutane (100.1 g, 0.29 mol, 98%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].C(=O)([O-])[O-].[Na+].[Na+].[C:11]1([CH3:21])[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1>O>[C:11]1([CH3:21])[CH:16]=[CH:15][C:14]([S:17]([NH:3][CH2:2][CH2:1][NH:4][S:17]([C:14]2[CH:15]=[CH:16][C:11]([CH3:21])=[CH:12][CH:13]=2)(=[O:19])=[O:18])(=[O:19])=[O:18])=[CH:13][CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
64 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Stirring
Type
CUSTOM
Details
Then the reaction was stirred at 75 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 75 C
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to 25 C
FILTRATION
Type
FILTRATION
Details
, the white precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator at 1 mm

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.29 mol
AMOUNT: MASS 100.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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